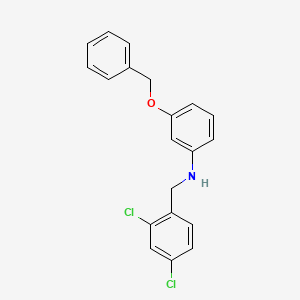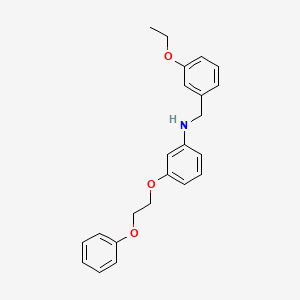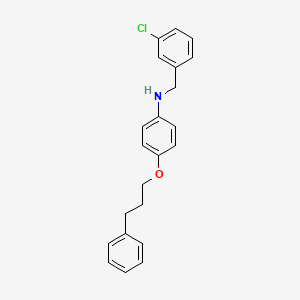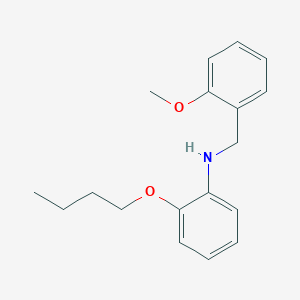
3-(Benzyloxy)-N-(2,4-dichlorobenzyl)aniline
描述
3-(Benzyloxy)-N-(2,4-dichlorobenzyl)aniline (BDCB) is an organic compound that is used in various scientific research applications. It is a versatile compound that has been used in a variety of studies due to its unique properties. BDCB is a derivative of aniline and is composed of two benzene rings that are connected by a single oxygen atom. BDCB is highly soluble in water and has low volatility, making it an ideal compound for research purposes.
科学研究应用
3-(Benzyloxy)-N-(2,4-dichlorobenzyl)aniline has been used in a variety of scientific research applications. It has been used in studies of the effects of various drugs on the central nervous system, as well as in studies of the pharmacokinetics of certain drugs. This compound has also been used in studies of the effects of certain drugs on the cardiovascular system, as well as in studies of the effects of certain drugs on the immune system.
作用机制
The mechanism of action of 3-(Benzyloxy)-N-(2,4-dichlorobenzyl)aniline is not fully understood. However, it is believed that this compound binds to certain receptors in the body, which then activates certain pathways that lead to the desired effects. This compound is believed to interact with the GABA receptor in the brain, which is responsible for regulating anxiety and stress. This compound is also believed to interact with the serotonin receptor in the brain, which is responsible for regulating mood and emotions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to have anxiolytic, sedative, and anticonvulsant effects. This compound has also been found to have anti-inflammatory, antioxidant, and anti-cancer effects. This compound has also been found to have neuroprotective effects, as well as anti-diabetic and anti-hyperlipidemic effects.
实验室实验的优点和局限性
3-(Benzyloxy)-N-(2,4-dichlorobenzyl)aniline is a versatile compound that has many advantages for use in laboratory experiments. It is highly soluble in water and has low volatility, making it ideal for use in a variety of experiments. This compound is also relatively inexpensive and easy to synthesize, making it a cost-effective alternative to other compounds.
However, there are some limitations to the use of this compound in laboratory experiments. This compound has a relatively low solubility in organic solvents, which can limit its use in certain experiments. Additionally, this compound has a relatively high melting point, which can make it difficult to work with in certain experiments.
未来方向
The potential applications of 3-(Benzyloxy)-N-(2,4-dichlorobenzyl)aniline are vast and continue to be explored. Future research could focus on the effects of this compound on neurological disorders such as Parkinson’s disease, Alzheimer’s disease, and epilepsy. Additionally, future research could focus on the effects of this compound on cancer and its potential use as an anti-cancer agent. Further research could also focus on the effects of this compound on the cardiovascular system and its potential use as an anti-hypertensive agent. Finally, future research could focus on the effects of this compound on the immune system and its potential use as an immunomodulator.
属性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-3-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO/c21-17-10-9-16(20(22)11-17)13-23-18-7-4-8-19(12-18)24-14-15-5-2-1-3-6-15/h1-12,23H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRBQUXBQXZXJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NCC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline](/img/structure/B1385598.png)


![3-Butoxy-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385603.png)

![N-[2-(2,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385605.png)

![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline](/img/structure/B1385611.png)
![N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline](/img/structure/B1385613.png)
![N-[2-(Hexyloxy)benzyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385614.png)
![2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385615.png)
![3-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)propanoic acid](/img/structure/B1385617.png)

![2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1385620.png)